molecular formula C19H23N5O3 B11415685 Methyl (7-hydroxy-5-methyl-2-{[4-(propan-2-yl)benzyl]amino}[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate

Methyl (7-hydroxy-5-methyl-2-{[4-(propan-2-yl)benzyl]amino}[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate

Cat. No.: B11415685
M. Wt: 369.4 g/mol
InChI Key: DULGYUDVBXMZBQ-UHFFFAOYSA-N
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Description

METHYL 2-[5-METHYL-7-OXO-2-({[4-(PROPAN-2-YL)PHENYL]METHYL}AMINO)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE is a complex organic compound featuring a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[5-METHYL-7-OXO-2-({[4-(PROPAN-2-YL)PHENYL]METHYL}AMINO)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE typically involves multi-step organic reactions. The process begins with the formation of the triazolopyrimidine core, followed by the introduction of the methyl and amino substituents. Common reagents used in these reactions include methyl iodide, isopropylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[5-METHYL-7-OXO-2-({[4-(PROPAN-2-YL)PHENYL]METHYL}AMINO)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

METHYL 2-[5-METHYL-7-OXO-2-({[4-(PROPAN-2-YL)PHENYL]METHYL}AMINO)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of METHYL 2-[5-METHYL-7-OXO-2-({[4-(PROPAN-2-YL)PHENYL]METHYL}AMINO)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: These compounds share a similar heterocyclic structure and exhibit a range of biological activities.

    Triazole Derivatives: Similar to the triazolopyrimidine core, these compounds are known for their diverse chemical and biological properties.

    Pyrimidine Derivatives: These compounds are widely studied for their roles in medicinal chemistry and drug development.

Uniqueness

METHYL 2-[5-METHYL-7-OXO-2-({[4-(PROPAN-2-YL)PHENYL]METHYL}AMINO)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE is unique due to its specific combination of functional groups and the triazolopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H23N5O3

Molecular Weight

369.4 g/mol

IUPAC Name

methyl 2-[5-methyl-7-oxo-2-[(4-propan-2-ylphenyl)methylamino]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate

InChI

InChI=1S/C19H23N5O3/c1-11(2)14-7-5-13(6-8-14)10-20-18-22-19-21-12(3)15(9-16(25)27-4)17(26)24(19)23-18/h5-8,11H,9-10H2,1-4H3,(H2,20,21,22,23)

InChI Key

DULGYUDVBXMZBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)NCC3=CC=C(C=C3)C(C)C)CC(=O)OC

Origin of Product

United States

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